Thalidomide-O-acetamido-PEG5-C2-Br

PROTAC Linker optimization Ternary complex

PROTAC linker optimization often fails due to improper spatial orientation between the E3 ligase and the target protein. Thalidomide-O-acetamido-PEG5-C2-Br solves this by providing a precisely defined, mid-range PEG5 spacer that is proven to be a critical 'sweet spot' for ternary complex formation. This ready-to-conjugate building block enables systematic SAR studies. - Pre-optimized PEG5 linker avoids the degradation potency loss seen with shorter (PEG3, PEG1) analogs. - Reactive bromine terminus allows high-throughput, parallel conjugation to diverse target ligands via simple nucleophilic substitution. - Eliminates linker synthesis bottlenecks, accelerating degrader library construction for screening campaigns.

Molecular Formula C25H32BrN3O10
Molecular Weight 614.4 g/mol
Cat. No. B14765290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-acetamido-PEG5-C2-Br
Molecular FormulaC25H32BrN3O10
Molecular Weight614.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCBr
InChIInChI=1S/C25H32BrN3O10/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32/h1-3,18H,4-16H2,(H,27,31)(H,28,30,32)
InChIKeyFTRCQHAIWIUTKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-acetamido-PEG5-C2-Br: PROTAC Building Block


Thalidomide-O-acetamido-PEG5-C2-Br (CAS 2940934-56-3) is a synthetic E3 ligase ligand-linker conjugate that combines a thalidomide-based cereblon (CRBN) ligand with a five-unit polyethylene glycol (PEG5) linker terminating in a bromine atom via an acetamido group . With a molecular weight of 614.4 g/mol and an XLogP of -0.4, this compound is designed as a ready-to-conjugate building block for proteolysis-targeting chimeras (PROTACs), enabling selective protein degradation via the ubiquitin-proteasome system .

PROTAC Assembly
Ready-to-conjugate CRBN ligand-linker conjugate with terminal bromine for nucleophilic substitution
Linker Span
PEG5 spacer provides ~20-atom reach supporting ternary complex formation in CRBN-based degraders
Stability Profile
Acetamido linkage resists hydrolysis during storage and conjugation, reported to maintain integrity

Substitution Risks for Thalidomide-O-acetamido-PEG5-C2-Br


In PROTAC design, linker length and composition are not passive tethers but critical determinants of ternary complex formation, degradation efficiency, and neosubstrate selectivity [1]. Systematic studies reveal that even subtle alterations in PEG chain length can dictate whether a degrader induces target degradation or aberrantly degrades off-target proteins such as GSPT1 [1]. Consequently, substituting Thalidomide-O-acetamido-PEG5-C2-Br with a shorter PEG analog (e.g., PEG3 or PEG1) or a different leaving group can profoundly alter the spatial orientation between the CRBN E3 ligase and the protein of interest, compromising degradation potency and reproducibility [1].

Shorter PEG analogs (PEG3, PEG1) may shift ternary complex geometry and degrade off-target proteins like GSPT1, altering degradation selectivity.
Alternative leaving groups (Cl, F) slow conjugation kinetics and can reduce PROTAC library synthesis efficiency.
Ester-based linkers risk premature hydrolysis; the amide bond in this compound may provide more consistent conjugate integrity during handling.

Thalidomide-O-acetamido-PEG5-C2-Br vs. Closest Analogs


PEG5 Linker Optimizes Ternary Complex Formation

The PEG5 linker in Thalidomide-O-acetamido-PEG5-C2-Br provides a spacer length of approximately 5 ethylene glycol units, equating to ~20 atoms in the extended conformation. In contrast, the shorter PEG3 analog (Thalidomide-O-acetamido-PEG3-C2-Br) offers only ~12 atoms, while PEG1 provides ~4 atoms . Studies on CRBN-based PROTACs demonstrate that linker length is a critical determinant of degradation efficiency, with optimal lengths typically falling between 12 and 20+ carbons to allow proper orientation between E3 ligase and target protein [1].

Linker atom span
Class-level inference
~20 atoms (PEG5) vs. ~12 (PEG3) & ~4 (PEG1)
Reported linker length supports ternary complex orientation
Based on PROTAC SAR; actual efficiency depends on target topology
PROTAC Linker optimization Ternary complex

Acetamido Linker Stability Advantage

Thalidomide-O-acetamido-PEG5-C2-Br features an acetamido (amide) bond connecting the thalidomide core to the PEG chain. Amide linkages are known to be significantly more resistant to hydrolysis compared to ester bonds commonly found in alternative PROTAC linkers [1]. The half-life of an amide bond under physiological pH (7.4) is on the order of years, whereas ester bonds can hydrolyze within hours to days, compromising PROTAC integrity before target engagement [1].

Hydrolytic stability
Class-level inference
Amide t½ >1 year vs. ester t½ hours–days
Stability advantage may improve storage and conjugation consistency
Physiological pH 7.4; inferred from amide/ester chemistry
Linker stability Amide bond PROTAC synthesis

Bromine as Efficient Leaving Group

The terminal bromine atom in Thalidomide-O-acetamido-PEG5-C2-Br serves as an excellent leaving group for nucleophilic substitution reactions, particularly with thiols, amines, and alkoxides . Bromine exhibits a leaving group ability approximately 10^4-fold greater than chlorine and 10^6-fold greater than fluorine under standard SN2 conditions [1]. This reactivity enables rapid and high-yielding conjugation to target protein ligands bearing nucleophilic handles.

Leaving group reactivity
Class-level inference
Br ~10⁴× faster than Cl; ~10⁶× vs. F (SN2)
Supports rapid, high-yield conjugation for PROTAC library synthesis
Relative leaving group ability in polar aprotic solvents
Conjugation chemistry Leaving group PROTAC assembly

Favorable Physicochemical Profile

Thalidomide-O-acetamido-PEG5-C2-Br exhibits a calculated XLogP of -0.4 and a molecular weight of 614.4 g/mol . In comparison, the non-PEGylated analog Thalidomide-O-acetamido-C2-Br has an XLogP of approximately 1.2 (estimated) and MW 438.2 g/mol [1]. The more negative XLogP value indicates greater hydrophilicity, which translates to improved aqueous solubility and reduced non-specific binding in cellular assays—a common liability for hydrophobic PROTAC intermediates.

Physicochemical profile
Data to verify
XLogP −0.4, MW 614.4 g/mol vs. non-PEGylated analog XLogP ~1.2
Lower lipophilicity may reduce non-specific binding in cellular assays
Calculated values; vendor data, confirm experimentally
Drug-like properties Solubility PROTAC bioavailability

Thalidomide-O-acetamido-PEG5-C2-Br Applications


High-Throughput PROTAC Library Synthesis

The reactive bromine terminus enables rapid, parallel conjugation to diverse target protein ligands via simple nucleophilic substitution, accelerating PROTAC library construction for screening campaigns . The PEG5 linker provides a mid-range spacer that balances flexibility and cell permeability, making it a versatile starting point for SAR exploration [1].

CRBN-Dependent Targeted Protein Degradation

As a functionalized cereblon ligand, this compound is ideal for assembling PROTACs designed to recruit the CRBN E3 ligase complex. Its thalidomide core ensures robust binding to CRBN, while the PEG5 linker permits sufficient reach to engage target proteins with varying surface topologies [1].

Linker Length Optimization for PROTAC SAR

When paired with shorter (PEG3, PEG1) or longer (PEG6, PEG8) analogs, Thalidomide-O-acetamido-PEG5-C2-Br serves as a critical comparator in systematic linker-length optimization studies. The 5-unit PEG spacer often represents a 'sweet spot' for many PROTAC targets, as evidenced by structure-activity relationship data showing linker-length-dependent degradation [1].

Chemical Biology Probe Development

The compound's amide linkage and PEG5 spacer confer chemical stability and favorable solubility, enabling the generation of PROTAC probes suitable for cellular target engagement assays and live-cell imaging studies without rapid hydrolysis or precipitation [2].

Application
Selection Property
Validation Focus
High-throughput PROTAC library synthesis
Reactive bromine enables parallel conjugation to diverse ligands
Conjugation efficiency and yield across nucleophile types
CRBN-dependent targeted protein degradation
Thalidomide core binds CRBN; PEG5 reach suits varied target topologies
Ternary complex formation and degradation potency
Linker length SAR optimization
PEG5 as mid-range comparator to PEG3/PEG1/PEG6 analogs
Linker-length-dependent degradation selectivity
Chemical biology probe development
Amide stability and balanced lipophilicity
Probe integrity in cellular target engagement assays

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